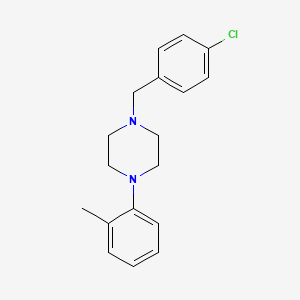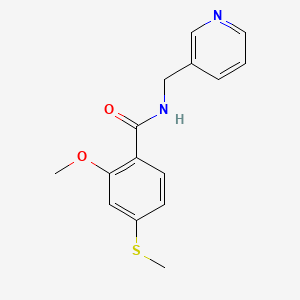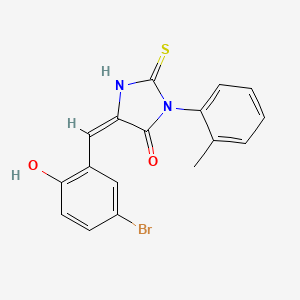![molecular formula C21H23N3O2S B5709293 N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide, also known as MN-64, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to a class of compounds known as sulfonamides, which have been used for decades as antibiotics and antifungal agents. However, MN-64 has shown promise in a different area of research, specifically in the field of neuroscience and drug discovery.
Mechanism of Action
The exact mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide is still being studied, but it is believed to involve modulation of the sigma-1 receptor. This receptor is located in the endoplasmic reticulum of cells and is involved in several cellular processes, including the regulation of calcium signaling, oxidative stress, and apoptosis. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide has been shown to enhance the activity of the sigma-1 receptor, which may lead to increased neuronal survival and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide has several biochemical and physiological effects, including the ability to reduce oxidative stress, decrease inflammation, and improve cognitive function. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide is its high affinity for the sigma-1 receptor, which makes it a promising candidate for drug development. However, there are also several limitations to its use in lab experiments, including its low solubility in water and the need for specialized equipment and expertise to synthesize and purify the compound.
Future Directions
There are several potential future directions for research on N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new derivatives with improved efficacy and safety profiles. Additionally, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide may have potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Further research is needed to fully understand the potential of this compound in the field of drug discovery and neuroscience.
Synthesis Methods
The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide involves several steps, starting with the reaction of 2-naphthalenesulfonyl chloride with 4-(4-methyl-1-piperazinyl)aniline in the presence of a base such as triethylamine. This is followed by purification and isolation of the product using column chromatography. The final product is a white crystalline powder with a melting point of around 180°C.
Scientific Research Applications
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide has been extensively studied for its potential use as a therapeutic agent for several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in regulating several cellular processes such as calcium signaling, oxidative stress, and neuronal survival.
properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-23-12-14-24(15-13-23)20-9-7-19(8-10-20)22-27(25,26)21-11-6-17-4-2-3-5-18(17)16-21/h2-11,16,22H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZUUMCJRWBPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5709234.png)







![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)


